4'-Methyl-JWH-073

Description

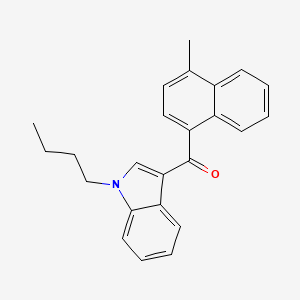

Structure

3D Structure

Properties

IUPAC Name |

(1-butylindol-3-yl)-(4-methylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-4-15-25-16-22(20-11-7-8-12-23(20)25)24(26)21-14-13-17(2)18-9-5-6-10-19(18)21/h5-14,16H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKBVCMQPGKQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017183 | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354631-21-2 | |

| Record name | 4'-Methyl-JWH-073 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-JWH-073 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF3CYV8V6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 4'-Methyl-JWH-073

An In-Depth Technical Guide to the Synthesis and Characterization of 4'-Methyl-JWH-073

For research and forensic applications, the unambiguous synthesis and characterization of emerging synthetic cannabinoids are of paramount importance. This guide provides a comprehensive overview of the synthetic pathway and detailed analytical characterization of this compound, a derivative of the potent synthetic cannabinoid JWH-073. As a Senior Application Scientist, this document is structured to offer both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound

JWH-073 is a synthetic cannabinoid from the naphthoylindole family that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1][2] It has been identified in herbal incense products and is structurally related to other JWH compounds like JWH-018.[3][4] The 4'-methyl derivative of JWH-073, also known as (1-butyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone, has been detected in synthetic cannabis blends in Europe since 2010.[1][5] The addition of a methyl group to the naphthyl ring can significantly alter the compound's affinity for cannabinoid receptors, as seen with the increased affinity of JWH-122 (the 4'-methyl analog of JWH-018). Therefore, a robust methodology for the synthesis and characterization of this compound is crucial for the creation of analytical standards and for further pharmacological studies.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, analogous to the synthesis of JWH-073.[6] This involves an initial Friedel-Crafts acylation followed by an N-alkylation.

Synthetic Pathway Overview

Caption: Synthetic route for this compound.

Step-by-Step Experimental Protocols

Step 1: Friedel-Crafts Acylation of Indole

This step involves the electrophilic acylation of indole at the electron-rich C3 position with 4-methyl-1-naphthoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Protocol:

-

To a solution of indole (1.0 eq) in anhydrous toluene, add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting suspension for 15-20 minutes.

-

Add a solution of 4-methyl-1-naphthoyl chloride (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone.

-

Step 2: N-Alkylation of the Intermediate

The second step is the alkylation of the indole nitrogen with 1-bromobutane to yield the final product.

-

Protocol:

-

Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of dimethylformamide (DMF) and acetone.

-

Add powdered potassium hydroxide (KOH) (1.5 eq) to the solution and stir for 30 minutes at room temperature.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to a gentle reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

-

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized this compound.

Characterization Workflow

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide characteristic signals confirming its structure.[7][8][9]

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~8.2-7.2 | Aromatic protons |

| ~4.1 | N-CH₂- |

| ~2.7 | Ar-CH₃ |

| ~1.8 | -CH₂-CH₂-CH₃ |

| ~1.4 | -CH₂-CH₂-CH₃ |

| ~0.9 | -CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[6] Gas chromatography-mass spectrometry (GC-MS) provides information about the molecular weight and fragmentation pattern, which is useful for identification.[10][11][12][13][14]

| Predicted Mass Spectrometry Data | |

| Technique | Expected Result |

| HRMS (FAB+) | Calculated m/z for C₂₄H₂₃NO: 341.1779, Found: ~341.178 |

| GC-MS (EI) | Molecular Ion (M⁺): m/z 341 |

| Key Fragments: m/z 170 (naphthoyl cation), 144 (indole fragment), 115 |

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of the synthesized compound and are widely used in forensic analysis of synthetic cannabinoids.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for determining the purity of non-volatile compounds. A typical reverse-phase HPLC method would be employed.[6][16]

| HPLC Parameters | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~220 nm and ~315 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique in forensic laboratories for the identification of synthetic cannabinoids in seized materials.[12][13][14]

| GC-MS Parameters | |

| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The described two-step synthesis is efficient, and the multi-technique analytical workflow ensures the unambiguous identification and purity assessment of the final product. The data and protocols presented herein serve as a valuable resource for researchers and forensic scientists working with synthetic cannabinoids, enabling the production of high-quality analytical standards and facilitating further pharmacological and toxicological investigations.

References

-

Sogawa, C., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103. Available from: [Link]

-

Semantic Scholar. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Available from: [Link]

-

Lefever, T. W., et al. (2017). METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073. Drug and alcohol dependence, 180, 25–33. Available from: [Link]

-

LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. Available from: [Link]

-

Chimalakonda, K. C., et al. (2012). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical Chemistry, 84(14), 5987–5994. Available from: [Link]

-

ResearchGate. (2012). Synthetic Cannabinoid Analysis with GC-MS. Available from: [Link]

-

Montanari, E., et al. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. International journal of molecular sciences, 21(23), 9036. Available from: [Link]

-

Roda, G., et al. (2014). Characterization of in vitro metabolites of JWH-018, JWH-073 and their 4-methyl derivatives, markers of the abuse of these synthetic cannabinoids. Journal of Chromatography B, 957, 68-76. Available from: [Link]

-

Wikipedia. JWH-073. Available from: [Link]

-

ResearchGate. Identification, extraction and quantification of the synthetic cannabinoid JWH-018 from commercially available herbal marijuana alternatives. Available from: [Link]

-

Mannocchi, G., et al. (2018). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Journal of analytical toxicology, 42(9), 618–627. Available from: [Link]

-

The Royal Society of Chemistry. Table of Contents. Available from: [Link]

-

PsychonautWiki. JWH-073. Available from: [Link]

-

ACS Publications. (2012). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Available from: [Link]

-

Frontiers in Pharmacology. (2022). Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Available from: [Link]

-

Chimalakonda, K. C., et al. (2011). Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 39(10), 1967–1976. Available from: [Link]

-

Koc, I., et al. (2015). Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases. Forensic Science International, 256, 7-13. Available from: [Link]

-

Brents, L. K., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2), 100-108. Available from: [Link]

-

Oxford Academic. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Available from: [Link]

-

Shin, H. S., et al. (2014). Deposition of JWH-018, JWH-073 and their metabolites in hair and effect of hair pigmentation. Analytical and Bioanalytical Chemistry, 406(1), 221-230. Available from: [Link]

-

G-GROUP. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

UNODC. Substance Details JWH-073 (4-methylnaphthyl). Available from: [Link]

-

KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

-

MDPI. (2021). NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa. Available from: [Link]

Sources

- 1. JWH-073 - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]

- 4. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substance Details JWH-073 (4-methylnaphthyl) [unodc.org]

- 6. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization | Semantic Scholar [semanticscholar.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chromatogram Detail [sigmaaldrich.com]

A Technical Guide to the Cannabinoid Receptor Mechanism of Action of 4'-Methyl-JWH-073

Abstract

This technical guide provides a detailed examination of the mechanism of action of 4'-Methyl-JWH-073, a synthetic cannabinoid of the naphthoylindole class, at the cannabinoid receptors CB1 and CB2. As a structural analog of the well-characterized JWH-series of compounds, its pharmacology can be understood through direct data on closely related molecules and established structure-activity relationships (SAR). This document synthesizes binding affinity and functional activity data from key literature, outlines the canonical and non-canonical signaling pathways activated upon receptor engagement, and provides detailed, field-proven protocols for the essential assays used in its characterization. The objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate this compound and similar synthetic cannabinoid receptor agonists (SCRAs).

Introduction: The Rise of Synthetic Cannabinoids

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of numerous physiological processes. The primary receptor targets, the cannabinoid receptor type 1 (CB1) and type 2 (CB2), are both Class A G-protein coupled receptors (GPCRs) that have become major targets for therapeutic drug design and subjects of intense pharmacological study.

The JWH series of compounds, named after their creator Dr. John W. Huffman, represents one of the most well-known families of SCRAs. These were initially developed as research tools to probe the endocannabinoid system.[1] However, their high affinity for cannabinoid receptors led to their widespread use in illicit "herbal blend" products, creating a significant public health issue.[2]

This compound, chemically designated as (1-butyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone, is a derivative of JWH-073. It features a methyl group at the 4-position of the naphthoyl ring, a structural modification known to significantly influence receptor affinity.[3] This guide will delineate its mechanism of action by first examining its binding characteristics and then exploring the functional consequences of receptor activation.

Receptor Binding Profile of this compound

The initial and most fundamental interaction of a ligand with its receptor is defined by its binding affinity (Ki), a measure of how tightly the ligand binds. This is typically determined through competitive radioligand binding assays, which are considered the gold standard for quantifying receptor affinity.[4]

Inferred Binding Affinity and Selectivity

-

JWH-073 (Parent Compound): Possesses a Ki of ~8.9 nM for CB1 and ~38 nM for CB2, showing a mild selectivity for the CB1 receptor.[5]

-

JWH-122 (Pentyl Chain Analogue): The addition of the 4'-methyl group on the naphthoyl ring, combined with a slightly longer N-pentyl chain, dramatically increases affinity, with Ki values of 0.69 nM for CB1 and 1.2 nM for CB2.[6][7][8]

Structure-Activity Relationship (SAR) Insights:

-

Naphthoyl C4-Methylation: The addition of a methyl group at the 4-position of the naphthoyl ring, as seen in JWH-122, significantly enhances binding affinity at both CB1 and CB2 receptors. This is a consistent finding across the naphthoylindole series.[3]

-

N-Alkyl Chain Length: The N-butyl chain of this compound is one carbon shorter than the N-pentyl chain of JWH-122. In the JWH series, shortening the alkyl chain from five to four carbons typically results in a small to moderate decrease in affinity.[4]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of relevant compounds, providing the necessary context to estimate the potency of this compound.

| Compound | N-Alkyl Chain | Naphthoyl Moiety | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Reference(s) |

| JWH-073 | Butyl | Naphthalen-1-yl | 8.9 | 38 | CB1 (4.3x) | [5][9] |

| JWH-122 | Pentyl | 4-Methylnaphthalen-1-yl | 0.69 | 1.2 | None | [6][8] |

| This compound | Butyl | 4-Methylnaphthalen-1-yl | < 5 (Estimated) | < 10 (Estimated) | ~None | Inferred from SAR |

| Δ⁹-THC | - | - | ~40 | ~36 | None | [10] |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard filtration-based assay to determine the Ki of a test compound (e.g., this compound) for the CB1 receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀), and to subsequently calculate the binding affinity (Ki).

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing human CB1 receptors.

-

Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Non-Specific Binding Control: WIN 55,212-2 (a high-affinity, unlabeled cannabinoid agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.

-

Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation cocktail.

Step-by-Step Methodology:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold Assay Buffer. Homogenize gently and determine protein concentration via a standard method (e.g., BCA assay). Dilute to the final working concentration (e.g., 10-20 µg protein/well).[11]

-

Compound Dilution: Prepare a serial dilution of the test compound (this compound) in Assay Buffer, typically spanning a 5-log unit range (e.g., 10⁻¹¹ to 10⁻⁶ M).

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL Assay Buffer + 50 µL [³H]CP55,940 + 150 µL membrane suspension.

-

Non-Specific Binding (NSB): 50 µL WIN 55,212-2 (at a saturating concentration, e.g., 10 µM) + 50 µL [³H]CP55,940 + 150 µL membrane suspension.

-

Competition Binding: 50 µL of each test compound dilution + 50 µL [³H]CP55,940 + 150 µL membrane suspension.

-

-

Incubation: Seal the plate and incubate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[11]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.

-

Quantification: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - NSB (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity and Signal Transduction

Binding affinity does not describe the functional consequence of ligand-receptor interaction. Functional assays are required to determine whether a compound is an agonist (activates the receptor), antagonist (blocks activation), or inverse agonist (reduces basal activity). For SCRAs like this compound, agonist activity is expected.

Canonical G-Protein Signaling Pathway

CB1 and CB2 receptors primarily couple to inhibitory G-proteins of the Gi/o family. Agonist binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors.[3]

The primary consequences of Gi/o activation are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[12]

-

Modulation of Ion Channels: The Gβγ subunit can directly inhibit voltage-gated Ca²⁺ channels and activate G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.

A study on JWH-122, the pentyl analogue of this compound, confirmed its classification as a potent CB1 agonist by demonstrating its ability to inhibit forskolin-stimulated cAMP levels in transfected HEK293T cells.[13] Given its structural similarity, this compound is expected to function as a full agonist at both CB1 and CB2, potently inhibiting adenylyl cyclase.

Caption: Workflow for a β-Arrestin recruitment EFC assay.

Experimental Protocol: β-Arrestin Recruitment Assay (EFC-Based)

This protocol describes a common method for measuring β-arrestin recruitment using Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter®). [13] Objective: To quantify agonist-induced recruitment of β-arrestin to the CB1 receptor.

Materials:

-

Cell Line: A cell line engineered to co-express the CB1 receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.

-

Assay Reagents: Commercial assay kit containing cell plating reagents, detection reagents (substrate, lysis solution).

Step-by-Step Methodology:

-

Cell Plating: Plate the engineered cells in the manufacturer-provided assay plates and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (this compound).

-

Cell Stimulation: Add the diluted compounds to the cells and incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents according to the kit protocol. The reagents will lyse the cells and provide the substrate for the complemented β-galactosidase enzyme. Incubate for 60 minutes at room temperature.

-

Signal Reading: Measure the chemiluminescent signal on a standard plate reader. The signal is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the luminescent signal against the log concentration of the agonist and fit the data using non-linear regression to determine EC₅₀ and Emax values.

Conclusion and Future Directions

Based on robust structure-activity relationship data from the naphthoylindole class, this compound is a high-affinity, non-selective agonist for the CB1 and CB2 cannabinoid receptors. Its mechanism of action is primarily driven by the activation of inhibitory Gi/o proteins, leading to the suppression of adenylyl cyclase and a decrease in intracellular cAMP levels. This profile is consistent with its classification as a potent synthetic cannabinoid.

While its G-protein signaling can be confidently inferred, a complete understanding of its pharmacology requires further investigation into its β-arrestin recruitment profile. Determining if this compound exhibits any bias towards G-protein or β-arrestin pathways would provide critical insight into its potential for producing unique physiological and toxicological effects compared to other SCRAs or the phytocannabinoid Δ⁹-THC. The protocols detailed in this guide provide a validated framework for conducting these essential characterization studies.

References

-

Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study. (2021). Frontiers in Psychiatry. [Link]

-

Costain, W., et al. (2018). Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. European Journal of Pharmacology. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

JWH-122. (n.d.). Wikipedia. [Link]

-

Huffman, J.W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorganic & Medicinal Chemistry. [Link]

-

UNODC. (n.d.). Substance Details JWH-073 (4-methylnaphthyl). [Link]

-

GTPγS Binding Assays. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Wiley, J.L., et al. (2013). Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids. Current Topics in Behavioral Neurosciences. [Link]

-

Hložek, T., et al. (2017). Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats. Frontiers in Psychiatry. [Link]

-

JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. (n.d.). DEA Diversion Control Division. [Link]

-

GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

-

JWH-073. (n.d.). Wikipedia. [Link]

-

The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (n.d.). ResearchGate. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]

-

Ossato, A., et al. (2016). Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Frontiers in Pharmacology. [Link]

Sources

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. JWH-122 - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

- 12. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 4'-Methyl-JWH-073: A Technical Guide for Researchers

Introduction: Contextualizing 4'-Methyl-JWH-073 in Synthetic Cannabinoid Research

This compound, chemically designated as (1-butyl-3-(1-(4-methyl)naphthoyl)indole), is a synthetic cannabinoid of the naphthoylindole class. It is a structural analog of JWH-073, distinguished by the addition of a methyl group at the 4-position of the naphthalene ring. This seemingly minor structural modification is of significant interest to researchers, as substitutions on the naphthoyl ring are known to substantially influence cannabinoid receptor affinity and functional activity.

JWH-073 itself is a potent full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), exhibiting a binding affinity for the CB1 receptor that is higher than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis[1][2]. As a derivative, this compound has been identified in synthetic cannabis blends, indicating its prevalence in the illicit drug market and underscoring the need for a comprehensive understanding of its pharmacological properties for forensic, toxicological, and drug development applications[1].

This guide provides an in-depth technical overview of the pharmacological profile of this compound. While direct and exhaustive quantitative data for this specific analog are not abundant in publicly accessible literature, this document synthesizes available information, including metabolic studies, and draws logical inferences from the well-characterized profiles of its parent compound, JWH-073, and its N-pentyl counterpart, JWH-122, to provide a robust working profile for research and development professionals.

Receptor Binding Profile: Affinity at Cannabinoid Receptors

The interaction of a ligand with its target receptors is the foundational element of its pharmacological activity. For synthetic cannabinoids, the binding affinities (Ki) at CB1 and CB2 receptors are critical determinants of their psychoactive effects and potential therapeutic applications.

While specific binding affinity studies for this compound are not extensively published, we can infer its likely profile from its structural analogs. The parent compound, JWH-073, is a high-affinity ligand for the CB1 receptor, with reported Ki values in the range of 8.9 to 12.9 nM[3]. Its affinity for the CB2 receptor is somewhat lower, with a reported Ki of 38 nM[3].

The addition of a methyl group at the 4-position of the naphthoyl ring has been shown to enhance receptor affinity in related compounds. For instance, the N-pentyl analog of this compound, known as JWH-122 (1-pentyl-3-(4-methyl-1-naphthoyl)indole), demonstrates a significantly increased affinity for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors when compared to its parent compound, JWH-018 (the N-pentyl analog of JWH-073). This suggests that the 4'-methyl group contributes favorably to the binding interaction within the receptor pocket.

Based on this structure-activity relationship (SAR), it is highly probable that this compound also possesses a high, sub-nanomolar to low-nanomolar binding affinity for both CB1 and CB2 receptors, likely exceeding that of JWH-073.

Table 1: Cannabinoid Receptor Binding Affinities of this compound and Related Analogs

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Source |

| JWH-073 | 8.9 - 12.9 | 38 | [3] |

| JWH-122 | 0.69 | 1.2 | |

| This compound | Inferred High Affinity | Inferred High Affinity | Inferred from SAR |

Experimental Protocol: Radioligand Binding Assay for Cannabinoid Receptors

To empirically determine the binding affinities of this compound, a competitive radioligand binding assay is the gold-standard methodology.

Objective: To determine the inhibition constant (Ki) of this compound at human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

[³H]CP-55,940 (radioligand).

-

This compound (test compound).

-

CP-55,940 (non-labeled competitor for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 nM to 10 µM).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]CP-55,940 at a concentration near its Kd, and varying concentrations of this compound.

-

Total and Non-specific Binding: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CP-55,940, e.g., 10 µM).

-

Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity and Signaling Pathway

Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist—and its efficacy in eliciting a cellular response are paramount. JWH-073 is established as a full agonist at both CB1 and CB2 receptors[1]. Given the SAR trends, it is anticipated that this compound also functions as a potent, full agonist at these receptors.

Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Functional Assay

To quantify the functional agonism of this compound, a cAMP inhibition assay is a standard in vitro method.

Objective: To determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

Materials:

-

HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

CP-55,940 (a full agonist control).

-

Assay buffer/medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Culture: Culture the receptor-expressing cells to an appropriate confluency.

-

Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere.

-

Compound Treatment: Prepare serial dilutions of this compound and the control agonist. Pre-incubate the cells with the compounds for a short period (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the forskolin-only and basal controls. Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Metabolic Profile: In Vitro Biotransformation

The metabolism of synthetic cannabinoids is a critical aspect of their pharmacology, as metabolites can exhibit their own pharmacological activity, potentially prolonging or altering the effects of the parent compound. An in vitro study using human liver microsomes has shed light on the metabolic fate of this compound[4].

The primary metabolic pathways for this compound involve Phase I oxidation reactions, primarily mono-hydroxylation at various positions on the molecule. The most abundant metabolites are formed through hydroxylation of the N-butyl side chain (at the ω or ω-1 position), the indole ring (likely at the 5 or 6 position), and the 4-methylnaphthoyl moiety[4].

These hydroxylated metabolites are then susceptible to Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion. It is important to note that hydroxylated metabolites of other JWH compounds have been shown to retain significant affinity and activity at cannabinoid receptors, which may also be the case for the metabolites of this compound[5].

In Vivo Effects: Extrapolations from Analog Studies

JWH-073 has been shown to produce the classic "cannabinoid tetrad" of effects in mice:

-

Hypothermia (a decrease in body temperature)

-

Analgesia (pain relief)

-

Hypolocomotion (decreased spontaneous movement)

-

Catalepsy (a state of immobility)[3]

These effects are indicative of potent CB1 receptor agonism in the central nervous system. Given the inferred higher receptor affinity of this compound, it is plausible that it would induce these same effects with a greater potency than the parent compound.

Conclusion and Future Directions

This compound is a potent synthetic cannabinoid that likely possesses high affinity and full agonist activity at both CB1 and CB2 receptors, with a potency that is expected to be greater than its parent compound, JWH-073. Its metabolism is characterized by mono-hydroxylation at multiple sites, and the resulting metabolites may also be pharmacologically active. While its in vivo effects are presumed to mirror the cannabinoid tetrad, further direct empirical studies are necessary to fully elucidate its pharmacological and toxicological profile.

For researchers in drug development and forensic science, the key takeaways are:

-

The 4'-methyl substitution on the naphthoyl ring is a critical determinant of high receptor affinity.

-

This compound is expected to be a highly potent CB1 and CB2 agonist.

-

Metabolic profiling is essential for understanding the full duration and nature of its effects.

Future research should focus on obtaining quantitative in vitro and in vivo data for this compound to confirm the inferences made in this guide and to provide a more complete understanding of its potential risks and therapeutic possibilities.

References

-

JWH-073. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

DEA Diversion Control Division. (n.d.). JWH-073 (1-Butyl-3-(1-naphthoyl)indole). U.S. Department of Justice. Retrieved from [Link]

-

Roda, G., et al. (2014). Characterization of in vitro metabolites of JWH-018, JWH-073 and their 4-methyl derivatives, markers of the abuse of these synthetic cannabinoids. Journal of Chromatography B, 957, 68-76. [Link]

-

Ossato, A., et al. (2022). Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Frontiers in Psychiatry, 13, 953909. [Link]

-

Rajasekaran, M., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2), 103-111. [Link]

-

Wiley, J. L., et al. (2012). Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: Steric and electronic effects of 4- and 8-halogenated naphthoyl substituents. Bioorganic & Medicinal Chemistry, 20(5), 1886-1897. [Link]

-

El-Gohary, N. S., & Al-Obaid, A. M. (2020). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Journal of Molecular Graphics and Modelling, 101, 107722. [Link]

-

Wiley, J. L., et al. (2013). Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids. Life Sciences, 93(13-14), 453-458. [Link]

-

Cayman Chemical. (n.d.). JWH 073 4-methylnaphthyl analog. Bertin Bioreagent. Retrieved from [Link]

-

Chimalakonda, K. C., et al. (2012). Conjugation of synthetic cannabinoids JWH-018 and JWH-073, metabolites by human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 40(7), 1477-1485. [Link]

-

Chimalakonda, K. C., et al. (2012). In vitro and in vivo metabolisms of 1-pentyl-3-(4-methyl-1-naphthoyl)indole (JWH-122). Analytical and Bioanalytical Chemistry, 405(1), 249-261. [Link]

-

Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB2 receptor agonists. Bioorganic & Medicinal Chemistry, 13(1), 89-112. [Link]

-

PubChem. (n.d.). (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. JWH-073 - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of in vitro metabolites of JWH-018, JWH-073 and their 4-methyl derivatives, markers of the abuse of these synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

In vitro and in vivo activity of 4'-Methyl-JWH-073

An In-Depth Technical Guide to the In Vitro and In Vivo Activity of 4'-Methyl-JWH-073

Disclaimer: This document provides a technical overview of this compound. Direct pharmacological and toxicological data for this specific compound are limited in published scientific literature. The information presented herein is substantially based on the known activities of structurally related synthetic cannabinoids, primarily JWH-073 and JWH-122, and established structure-activity relationships. This guide is intended for research, scientific, and drug development professionals.

Introduction

This compound, chemically known as (1-butyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone, is a synthetic cannabinoid of the naphthoylindole class. It is a structural analog of JWH-073, a compound widely identified in "Spice" or "K2" herbal incense products. The "JWH" designation originates from the chemist Dr. John W. Huffman, who synthesized a large family of these compounds for research purposes. The emergence of analogs like this compound represents a common trend in the clandestine synthesis of new psychoactive substances, where slight molecular modifications are made to circumvent existing legal statutes.

Understanding the pharmacological profile of such analogs is critical for the scientific and medical communities to anticipate their potential physiological effects, abuse liability, and toxicity. Due to a scarcity of direct experimental data on this compound, this guide will synthesize information from its known metabolism and the well-documented pharmacology of its parent compound, JWH-073, and its N-pentyl analog, JWH-122, to construct a predictive profile of its in vitro and in vivo activity.

Chemical Structure and Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of naphthoylindole cannabinoids is dictated by three key structural regions: the N-alkyl chain on the indole ring, the indole ring itself, and the naphthoyl group.

-

N-Alkyl Chain: The length of the N-alkyl chain is a critical determinant of affinity for cannabinoid receptors. For N-alkyl-3-(1-naphthoyl)indoles, optimal activity is typically observed with chains of four to six carbons (butyl, pentyl, hexyl).[1] JWH-073 possesses an N-butyl chain, which confers high affinity for the cannabinoid type 1 (CB1) receptor.[2]

-

Naphthoyl Group: The naphthoyl group mimics the polycyclic ring system of Δ⁹-tetrahydrocannabinol (THC). Substitutions on this ring system can significantly modulate receptor affinity and selectivity.

-

4'-Methyl Substitution: The defining feature of this compound is the methyl group at the 4-position of the naphthalene ring. Studies on the related compound JWH-122, which is the 4'-methyl analog of JWH-018 (the N-pentyl counterpart to JWH-073), show that this modification maintains, and can even enhance, high-affinity binding to both CB1 and CB2 receptors.[3][4]

This established SAR suggests that this compound will retain the potent cannabinoid agonist activity characteristic of the JWH series.

In Vitro Metabolism

The metabolic fate of a synthetic cannabinoid is crucial as its metabolites may possess significant biological activity. An in vitro study using human liver microsomes (HLM) was conducted to identify the primary phase I metabolites of this compound.[5]

The investigation revealed that the compound undergoes extensive metabolism, primarily through oxidation. The most abundant metabolites were identified as various mono-hydroxylated derivatives.[5] Hydroxylation occurred on:

-

The N-butyl alkyl chain (at the ω or ω-1 position).

-

The indole ring.

-

The naphthalene moiety.

This metabolic pattern is consistent with that observed for other JWH compounds, where cytochrome P450 (CYP) enzymes play a key role in their biotransformation.[6][7] The activity of these metabolites is a critical factor in the overall pharmacological and toxicological profile of the parent compound. For JWH-073, it is known that its hydroxylated metabolites can retain high affinity for cannabinoid receptors.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats [frontiersin.org]

- 3. JWH-122 - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Characterization of in vitro metabolites of JWH-018, JWH-073 and their 4-methyl derivatives, markers of the abuse of these synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro phase I metabolism of the synthetic cannabimimetic JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Naphthoylindole Scaffold: A Technical Guide to the Discovery and Development of JWH-073 Analogs

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological evaluation of JWH-073 and its analogs, a prominent class of synthetic cannabinoid receptor agonists. We delve into the foundational research of Professor John W. Huffman, elucidating the synthetic strategies employed in the creation of these naphthoylindoles. A significant focus is placed on the structure-activity relationships (SAR) that govern their affinity and efficacy at cannabinoid receptors CB1 and CB2. This guide offers detailed, field-proven protocols for key in vitro assays, including receptor binding, GTPγS binding, and cAMP accumulation assays, to facilitate the characterization of novel analogs. Furthermore, we will discuss the metabolic pathways, pharmacokinetic profiles, and toxicological considerations associated with this chemical class. This document is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids and G-protein coupled receptor ligands.

Introduction: The Genesis of the JWH Series

The landscape of cannabinoid research was significantly expanded by the pioneering work of Professor John W. Huffman at Clemson University.[1] His systematic investigation into the structure-activity relationships of cannabinoid ligands, initially funded by the National Institute on Drug Abuse (NIDA), led to the synthesis of over 400 novel compounds.[1] This research was not aimed at creating recreational drugs, but rather at developing molecular probes to unravel the complexities of the endocannabinoid system.[1]

JWH-073, or (1-butyl-1H-indol-3-yl)-1-naphthalenyl-methanone, emerged from this research as a potent synthetic cannabinoid.[2] It is a full agonist at both the CB1 and CB2 cannabinoid receptors, with a moderate selectivity for the CB1 receptor.[2] The "JWH" prefix in its nomenclature is a direct acknowledgment of its creator, John W. Huffman.[2] The relative ease of its synthesis and its potent cannabimimetic effects led to its unfortunate emergence in the illicit drug market in products colloquially known as "Spice" or "K2".[3] This guide will focus on the scientific underpinnings of JWH-073 and the logical development of its analogs for research purposes.

Synthetic Chemistry of JWH-073 and its Analogs

The core structure of JWH-073, a 3-(1-naphthoyl)indole, provides a versatile scaffold for chemical modification. The primary synthetic route to JWH-073 and its analogs is a two-step process involving a Friedel-Crafts acylation followed by N-alkylation.

General Synthetic Pathway

The synthesis commences with the Friedel-Crafts acylation of indole with 1-naphthoyl chloride.[4] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or diethylaluminum chloride (EtAlCl₂), to yield the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone.[4] The subsequent step involves the N-alkylation of this intermediate. In the case of JWH-073, 1-bromobutane is used in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (DMSO) to afford the final product.[5][6]

Caption: General synthetic scheme for JWH-073.

Synthesis of Analogs

The versatility of this synthetic route allows for the generation of a wide array of analogs by varying the starting materials:

-

Varying the N-Alkyl Chain: By substituting 1-bromobutane with other alkyl halides (e.g., 1-bromopropane, 1-bromopentane), a homologous series of N-alkyl analogs can be synthesized.[5] This has been a key strategy in probing the SAR of the N-1 position.

-

Modifications to the Naphthoyl Ring: The use of substituted 1-naphthoyl chlorides (e.g., 4-halo-1-naphthoyl chlorides) allows for the introduction of various functional groups onto the naphthalene moiety.[7] The synthesis of these substituted naphthoic acids is a critical preliminary step.[5]

-

Modifications to the Indole Ring: Starting with substituted indoles (e.g., 2-methylindole) in the initial Friedel-Crafts acylation step yields analogs with modifications on the indole core.[8]

Structure-Activity Relationships (SAR)

The systematic modification of the JWH-073 scaffold has provided significant insights into the structural requirements for binding and activation of cannabinoid receptors.

The N-1 Alkyl Chain

The length of the N-1 alkyl chain is a critical determinant of CB1 receptor affinity. Optimal activity is generally observed with chain lengths of four to six carbons (butyl to hexyl).[8] Shorter or longer chains tend to exhibit reduced affinity.[8] This is exemplified by the higher affinity of JWH-018 (N-pentyl) compared to JWH-073 (N-butyl).

Substitutions on the Naphthoyl Ring

Substitutions on the naphthoyl ring can significantly modulate receptor affinity and selectivity. For instance, halogenation at the 4-position of the naphthoyl ring has been explored.[7] While some halogenated analogs retain high affinity, the position and nature of the halogen are crucial.

Indole Ring Modifications

Modifications to the indole ring, such as methylation at the 2-position, can influence receptor binding. While 2-methylation does not drastically alter the overall SAR profile, it can lead to a slight decrease in affinity for both CB1 and CB2 receptors compared to the unsubstituted analogs.[8]

Table 1: Structure-Activity Relationship of Selected JWH-073 Analogs

| Compound | N-1 Alkyl Chain | Naphthoyl Substitution | Indole Substitution | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |

| JWH-073 | Butyl | None | None | 8.9 | 38 | [8] |

| JWH-018 | Pentyl | None | None | 9.0 | 2.94 | [3] |

| JWH-019 | Hexyl | None | None | 2.9 | 3.2 | [8] |

| JWH-455 | Butyl | None | 5-Bromo | 686 | >1000 | [8] |

| JWH-412 | Pentyl | 4-Fluoro | None | 1.2 | 4.3 | [5] |

Pharmacological Evaluation: In Vitro Assays

The characterization of novel JWH-073 analogs necessitates a battery of in vitro assays to determine their binding affinity, functional activity, and signaling profiles at cannabinoid receptors.

Cannabinoid Receptor Binding Assay

This assay quantifies the affinity of a test compound for the CB1 and CB2 receptors. It is typically performed as a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).[9]

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Caption: CB1/CB2 receptor signaling pathway via adenylyl cyclase.

Metabolism, Pharmacokinetics, and Toxicology

Metabolism

JWH-073 and its analogs undergo extensive phase I metabolism, primarily through oxidation. [10][11]Monohydroxylation can occur on the indole ring or the N-alkyl chain. [11]Importantly, some of these hydroxylated metabolites can retain significant affinity and activity at cannabinoid receptors, potentially contributing to the overall pharmacological and toxicological profile of the parent compound. [3]Phase II metabolism involves the glucuronidation of these hydroxylated metabolites, facilitating their excretion. [10]

Pharmacokinetic Profile

In animal models, JWH-073 exhibits a pharmacokinetic profile characterized by rapid distribution and metabolism. [1]Following subcutaneous administration in rats, the maximum serum concentration of JWH-073 was reached at 4 hours. [1]The lipophilic nature of these compounds contributes to their distribution into fatty tissues.

Toxicological Considerations

The in vivo effects of JWH-073 in animal models are consistent with its action as a potent cannabinoid agonist, including hypothermia, analgesia, and catalepsy. [1]At higher doses, adverse effects such as seizures and aggressiveness have been reported. [1]In vitro studies have investigated the cytotoxicity of synthetic cannabinoids, with some reports indicating that they can induce apoptosis in neuronal cell lines. [12][13]The toxicological profile of novel analogs should be carefully evaluated.

Conclusion

The JWH-073 series of naphthoylindoles represents a significant class of synthetic cannabinoids that has been instrumental in advancing our understanding of the endocannabinoid system. This technical guide has outlined the key aspects of their discovery, synthesis, and pharmacological characterization. The provided experimental protocols offer a validated framework for the evaluation of new analogs. A thorough understanding of the structure-activity relationships, metabolic pathways, and potential toxicities is crucial for the responsible design and investigation of novel cannabinoid receptor ligands for therapeutic and research applications.

References

-

Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats. Frontiers in Neuroscience. (2018). [Link]

-

Huffman, J. W. (2011). Scientist's research produces a dangerous high. Los Angeles Times. [Link]

-

Huffman, J. W., et al. (2012). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents. Bioorganic & Medicinal Chemistry. [Link]

-

Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells. Frontiers in Pharmacology. (2024). [Link]

-

Barbieri, M., et al. (2022). Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Frontiers in Psychiatry. [Link]

-

Cha, H. J., et al. (2014). Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches. Biomolecules & Therapeutics. [Link]

-

Tomiyama, K., & Funada, M. (2011). Cytotoxicity of synthetic cannabinoids found in "Spice" products: The role of cannabinoid receptors and the caspase cascade in the NG 108-15 cell line. Toxicology Letters. [Link]

-

Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells. PubMed. (2024). [Link]

-

Review of the many faces of synthetic cannabinoid toxicities. Journal of Medical Toxicology. (2018). [Link]

-

CB1 Human Cannabinoid GPCR GTPgammaS Agonist & Antagonist LeadHunter Assay. Eurofins Discovery. [Link]

-

Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ-THC in Rats. ResearchGate. (2018). [Link]

-

Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. Springer Nature Experiments. [Link]

-

Cytotoxicity of synthetic cannabinoids found in "Spice" products: The role of cannabinoid receptors and the caspase cascade in the NG 108-15 cell line. ResearchGate. (2011). [Link]

-

METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073. PubMed Central. (2018). [Link]

-

Design, synthesis, and evaluation of substituted alkylindoles that activate G protein-coupled receptors distinct from the cannabinoid CB1 and CB2 receptors. National Institutes of Health. (2023). [Link]

-

Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents. ResearchGate. (2012). [Link]

-

Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Semantic Scholar. (2022). [Link]

-

Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. PubMed. (2022). [Link]

-

Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. ResearchGate. (2022). [Link]

-

Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats. OUCi. (2018). [Link]

-

Wiley, J. L., et al. (2013). Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids. Life Sciences. [Link]

-

Assay of CB1 Receptor Binding. ResearchGate. (2016). [Link]

-

A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. (2023). [Link]

-

Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. National Institutes of Health. (2020). [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. [Link]

-

CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

-

Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. National Institutes of Health. (2018). [Link]

-

JWH-073. Wikipedia. [Link]

-

GTPγS Binding Assay. Creative Bioarray. [Link]

-

cAMP Hunter™ eXpress CNR1 (CB1) CHO-K1 GPCR Assay. DiscoverX. [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. (2010). [Link]

-

Receptor Binding Assay - Part 1. YouTube. (2017). [Link]

-

Chemical structures for JWH-018 and JWH-073. ResearchGate. (2012). [Link]

-

Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases. PubMed Central. (2011). [Link]

-

Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. PubMed Central. (2013). [Link]

Sources

- 1. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. open.clemson.edu [open.clemson.edu]

- 3. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(1-Naphthoyl)indole synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. marshall.edu [marshall.edu]

- 10. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Review of the many faces of synthetic cannabinoid toxicities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cannabinoid Receptor Binding Affinity of 4'-Methyl-JWH-073

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of the synthetic cannabinoid 4'-Methyl-JWH-073 for the human cannabinoid receptors CB1 and CB2. As a derivative of the well-characterized JWH-073, understanding the impact of the 4'-methyl substitution on receptor interaction is critical for researchers in pharmacology, drug development, and toxicology. This document synthesizes available data, outlines detailed experimental protocols for receptor binding assays, and contextualizes the findings within the broader landscape of cannabinoid signaling. The content is structured to provide both high-level insights and granular methodological details to support advanced research applications.

Introduction: The Significance of JWH Analogs in Cannabinoid Research

The naphthoylindole family of synthetic cannabinoids, pioneered by John W. Huffman, represents a cornerstone of cannabinoid receptor research. JWH-073, or (1-butyl-3-(1-naphthoyl)indole), is a full agonist at both CB1 and CB2 receptors and has been extensively studied.[1] The introduction of structural modifications to this parent compound allows for the systematic exploration of the cannabinoid receptor binding pocket and the elucidation of key structure-activity relationships (SAR).

This compound, chemically known as (1-butyl-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone, introduces a methyl group at the 4-position of the naphthalene ring. This seemingly minor alteration can significantly influence the ligand's interaction with the receptor, potentially altering its affinity, selectivity, and downstream functional activity. This guide delves into the specifics of this interaction, providing a foundational understanding for scientists investigating the pharmacological profile of this compound. A computational study has suggested that 4-Methyl-JWH-073 may have a higher predicted binding affinity for the CB1 receptor compared to its parent compound, JWH-073.[2]

Cannabinoid Receptor Signaling Pathways

The cannabinoid receptors, CB1 and CB2, are class A G-protein coupled receptors (GPCRs). Their activation by an agonist, such as this compound, initiates a cascade of intracellular signaling events. Both receptors primarily couple to the inhibitory G-protein, Gi/o. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation can modulate various ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38, is also a downstream consequence of cannabinoid receptor activation.

Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.

Binding Affinity of this compound for CB1 and CB2 Receptors

The binding affinity of a ligand for its receptor is a fundamental measure of their interaction strength and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher affinity.

Comparative Binding Affinity Data

The following table summarizes the experimentally determined binding affinities of this compound and its parent compound, JWH-073, for human CB1 and CB2 receptors. The data for this compound is presented as its propyl analog, JWH-120, from the foundational study by Huffman and colleagues.

| Compound | Receptor | Ki (nM) | Source |

| JWH-073 | CB1 | 12.9 ± 3.4 | [3] |

| CB2 | 38 ± 24 | [1] | |

| JWH-120 (propyl analog of this compound) | CB1 | 1054 ± 31 | [4][5] |

| CB2 | 6.1 ± 0.7 | [4][5] |

Ki values are presented as mean ± SEM.

Interpretation of Binding Affinity Data

The data reveals a significant shift in receptor selectivity with the addition of the 4'-methyl group and the change of the N-alkyl chain from butyl to propyl. While JWH-073 exhibits a slight preference for the CB1 receptor, its 4'-methyl-N-propyl analog, JWH-120, demonstrates a dramatic increase in affinity and selectivity for the CB2 receptor. Specifically, JWH-120 has a binding affinity for the CB2 receptor that is approximately 173 times greater than its affinity for the CB1 receptor.[6] This highlights the critical role of substitutions on the naphthoyl ring in determining cannabinoid receptor selectivity.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of Ki values for unlabeled ligands like this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand with known affinity from the receptor.

Materials and Reagents

-

Cell Membranes: HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Unlabeled Ligands: this compound, JWH-073 (for comparison), and a non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates and glass fiber filter mats.

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture transfected cells to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled test compound (this compound).

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [³H]CP-55,940 (typically at or below its Kd).

-

Varying concentrations of the unlabeled test compound.

-

Cell membranes (typically 20-50 µg of protein per well).

-

-

Include control wells for total binding (no unlabeled compound) and non-specific binding (a saturating concentration of an unlabeled agonist like WIN 55,212-2).

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filter mats.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

-

Figure 2: Workflow for Radioligand Competition Binding Assay.

Conclusion and Future Directions

The addition of a methyl group at the 4-position of the naphthoyl ring of JWH-073, particularly in its N-propyl form (JWH-120), dramatically alters its cannabinoid receptor binding profile, transforming it from a relatively non-selective agonist to a potent and highly selective CB2 agonist.[4][5] This underscores the sensitivity of the cannabinoid receptors to subtle structural modifications of their ligands and highlights a key region of the molecule for engineering receptor selectivity.

For researchers and drug development professionals, this finding is significant. The high CB2 selectivity of compounds like JWH-120 makes them valuable tools for investigating the therapeutic potential of CB2 receptor modulation in inflammatory and neuropathic pain, neurodegenerative diseases, and certain cancers, without the psychotropic effects associated with CB1 receptor activation.

Future research should focus on obtaining the binding affinity data for the N-butyl version (this compound) to directly parallel the parent compound. Furthermore, functional assays, such as cAMP inhibition or [³⁵S]GTPγS binding, are necessary to determine the efficacy and potency of this compound at the CB2 receptor and to confirm whether it acts as a full or partial agonist.

References

-

JWH-120 - Telematique. (n.d.). Retrieved January 16, 2026, from [Link]

- Manera, C., et al. (2007). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. Mini reviews in medicinal chemistry, 7(3), 233–244.